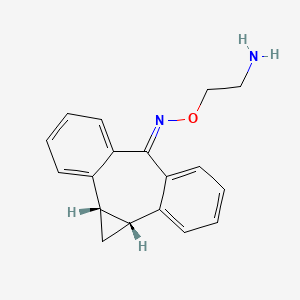
Galdansetron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Galdansetron: is a chemical compound known for its antiemetic properties, primarily used to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery. It functions as a serotonin 5-HT3 receptor antagonist, which helps in blocking the action of serotonin, a natural substance that may cause nausea and vomiting .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Galdansetron involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route can vary, but generally involves:
Formation of the Carbazole Core: The initial step involves the formation of the carbazole core structure through cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions.
Final Assembly: The final step involves the assembly of the complete molecule through coupling reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large quantities of reactants are processed in batches to produce the desired compound.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Galdansetron can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated products, while reduction may yield dehydroxylated products.
Scientific Research Applications
Chemistry: Galdansetron is used as a model compound in various chemical studies to understand its reactivity and interaction with other chemicals.
Biology: In biological research, this compound is used to study the role of serotonin receptors in various physiological processes.
Medicine: this compound is widely used in clinical research to develop new antiemetic therapies and to understand its mechanism of action in preventing nausea and vomiting.
Industry: In the pharmaceutical industry, this compound is used as an active ingredient in antiemetic medications.
Mechanism of Action
Galdansetron exerts its effects by selectively blocking the serotonin 5-HT3 receptors located in the central and peripheral nervous systems. By inhibiting these receptors, this compound prevents the action of serotonin, which is responsible for triggering nausea and vomiting. This mechanism makes it effective in preventing chemotherapy-induced nausea and vomiting .
Comparison with Similar Compounds
Ondansetron: Another serotonin 5-HT3 receptor antagonist used for similar purposes.
Granisetron: A compound with similar antiemetic properties.
Palonosetron: Known for its longer duration of action compared to other 5-HT3 receptor antagonists.
Uniqueness: Galdansetron is unique in its specific binding affinity and selectivity for the serotonin 5-HT3 receptors, which contributes to its effectiveness in preventing nausea and vomiting. Its chemical structure also allows for different pharmacokinetic properties compared to similar compounds .
Properties
CAS No. |
116684-92-5 |
|---|---|
Molecular Formula |
C18H19N3O |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
(3R)-9-methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3-dihydro-1H-carbazol-4-one |
InChI |
InChI=1S/C18H19N3O/c1-11-14(20-10-19-11)9-12-7-8-16-17(18(12)22)13-5-3-4-6-15(13)21(16)2/h3-6,10,12H,7-9H2,1-2H3,(H,19,20)/t12-/m1/s1 |
InChI Key |
ZRIRTEMBXFFOGF-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=C(N=CN1)C[C@H]2CCC3=C(C2=O)C4=CC=CC=C4N3C |
Canonical SMILES |
CC1=C(N=CN1)CC2CCC3=C(C2=O)C4=CC=CC=C4N3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,4S,6R,7S,8R,9S,13S,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10827008.png)
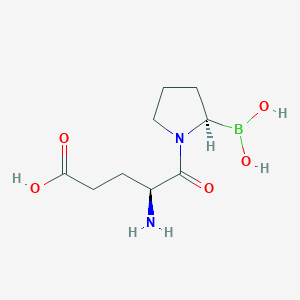
![(3R)-3-[(1S)-1-(3,4-dichlorophenyl)-3-[4-[2-[(S)-methylsulfinyl]phenyl]piperidin-1-yl]propyl]-2-ethyl-3H-isoindol-1-one](/img/structure/B10827019.png)
![2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[(6R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10827020.png)
![2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B10827031.png)
![N,N-diethyl-2-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenoxy)ethanamine;hydrochloride](/img/structure/B10827044.png)
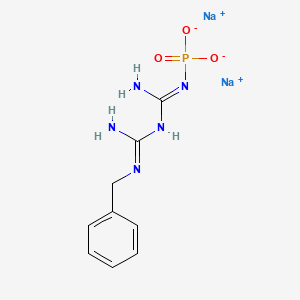
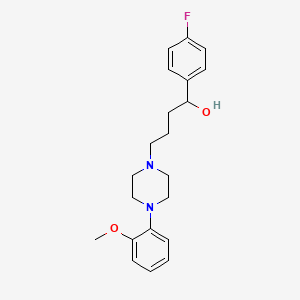
![1H-Pyrazole-3-carboxamide, N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-3,4-dihydro-2,2-dimethyl-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-](/img/structure/B10827064.png)
![(1R,3R)-N-[(2R)-1-[(4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl]-3-methyl-1-oxobutan-2-yl]-3-hydroxycyclopentane-1-carboxamide](/img/structure/B10827071.png)
![[2-(3-Benzo[d]imidazo[2,1-b]thiazol-2-yl-phenoxy)-ethyl]-diethyl-amine dihydrochloride](/img/structure/B10827079.png)
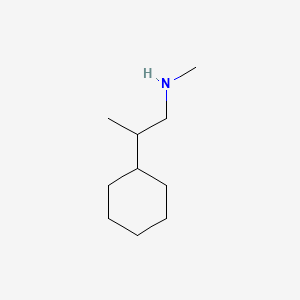
![[5-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]-1-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidin-3-yl] 4-fluoro-1,3-dihydroisoindole-2-carboxylate](/img/structure/B10827087.png)
